2-Chloro-4-(3-cyanophenyl)-1-butene

Description

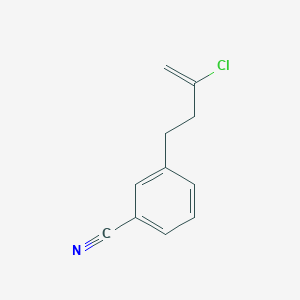

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorobut-3-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-9(12)5-6-10-3-2-4-11(7-10)8-13/h2-4,7H,1,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFVJCRPRAFSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641138 | |

| Record name | 3-(3-Chlorobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-70-6 | |

| Record name | 3-(3-Chloro-3-buten-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Chloro 4 3 Cyanophenyl 1 Butene

Retrosynthetic Analysis and Key Disconnections for the 2-Chloro-4-(3-cyanophenyl)-1-butene Architecture

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. acs.org For this compound (I), several key disconnections can be envisioned, leading to plausible synthetic precursors.

Figure 1: Retrosynthetic Analysis of this compound

A primary disconnection can be made at the C2-C3 single bond, suggesting a coupling reaction between a C4 synthon and a C1 synthon. This leads to precursors such as a 3-cyanobenzyl halide and a suitable 3-carbon nucleophile. Another strategic disconnection is at the C=C double bond, pointing towards olefination reactions like the Wittig reaction. wikipedia.orgyoutube.comorganic-chemistry.orglumenlearning.com This approach would involve a C2 ylide and a C2 carbonyl compound. Finally, disconnection of the C-Cl bond suggests a late-stage halogenation of a corresponding alkene or alcohol precursor.

These disconnections give rise to several key precursor molecules, including:

3-Cyanobenzaldehyde (B1676564)

3-Cyanobenzyl bromide

2-Chlorobut-1-ene derivatives

Allyl halides

The feasibility of synthetic routes derived from these disconnections will be explored in the subsequent sections.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule in a linear sequence from readily available starting materials.

Halogenation and Cyanation Strategies

Halogenation and cyanation are fundamental transformations in organic synthesis. wikipedia.org A plausible direct route could involve the construction of the butene framework followed by the introduction of the chloro and cyano functionalities.

One potential strategy begins with a suitable butene derivative, which is then subjected to allylic halogenation. For instance, 1-butene (B85601) can undergo radical allylic bromination using N-bromosuccinimide (NBS) to yield 3-bromo-1-butene. ucalgary.cayoutube.comstackexchange.com Subsequent dehydrohalogenation can lead to 1,3-butadiene (B125203), which can then undergo hydrochlorination to introduce the chloro substituent. pearson.comacs.orgyoutube.comyoutube.comacs.org However, controlling the regioselectivity of these reactions can be challenging.

A more controlled approach might involve the synthesis of 3-(but-3-en-1-yl)benzonitrile first, followed by a selective chlorination step. The synthesis of 3-(but-3-en-1-yl)benzonitrile could be achieved through the reaction of 3-cyanobenzyl bromide with an allyl Grignard reagent. Subsequent allylic chlorination of the resulting alkene would then yield the target molecule. Allylic chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) or by using chlorine gas at low concentrations. libretexts.org

Table 1: Proposed Direct Synthesis via Halogenation

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | 3-Cyanobenzyl bromide, Magnesium, Allyl bromide | Diethyl ether | 3-(But-3-en-1-yl)benzonitrile | Grignard Reaction |

| 2 | 3-(But-3-en-1-yl)benzonitrile | N-Chlorosuccinimide (NCS), CCl₄, light | This compound | Allylic Chlorination |

Olefin Metathesis Approaches to the Butene Framework

Olefin metathesis is a powerful C-C bond-forming reaction that allows for the synthesis of alkenes. pearson.com A cross-metathesis reaction between two simpler alkenes could, in principle, construct the butene backbone of the target molecule. For instance, a reaction between 3-cyanostyrene and 1,2-dichloroethene using a Grubbs or Schrock catalyst could be envisioned. However, controlling the regioselectivity and preventing homodimerization would be significant challenges.

A more viable metathesis approach would be a ring-closing metathesis (RCM) of a suitable diene precursor, followed by further functionalization. This is generally less direct for the synthesis of a linear alkene like the target molecule.

Convergent and Divergent Synthetic Pathways to this compound

Convergent and divergent synthetic strategies offer advantages in terms of efficiency and the ability to generate libraries of related compounds. youtube.com

Strategies Employing 3-Cyanophenyl Precursors

A convergent approach would involve the synthesis of two key fragments that are then coupled together. A logical strategy would be to prepare a 3-cyanophenyl-containing fragment and a chlorobutene fragment separately.

One such strategy could utilize 3-cyanobenzaldehyde as a starting material. chemicalbook.comgoogle.com Reaction of 3-cyanobenzaldehyde with a suitable Grignard reagent, such as vinylmagnesium bromide, would yield an allylic alcohol. This alcohol could then be converted to the corresponding allylic chloride using a reagent like thionyl chloride or by an Appel reaction. However, this would place the chloro group at the 1-position of the butene chain, not the desired 2-position.

A more promising approach starting from 3-cyanobenzaldehyde involves a Wittig reaction. wikipedia.orgyoutube.comorganic-chemistry.orglumenlearning.com The aldehyde can be reacted with a phosphorus ylide derived from 2-chloro-1-iodoethane to introduce the C3 and C4 carbons and the chloro-substituted double bond. The ylide would be generated from the corresponding phosphonium (B103445) salt.

Table 2: Proposed Convergent Synthesis via Wittig Reaction

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | 2-Chloro-1-iodoethane, Triphenylphosphine | Toluene, reflux | (2-Chloroethyl)triphenylphosphonium iodide | Phosphonium salt formation |

| 2 | (2-Chloroethyl)triphenylphosphonium iodide | n-Butyllithium, THF | (2-Chloroethenyl)triphenylphosphorane (Ylide) | Ylide formation |

| 3 | 3-Cyanobenzaldehyde, (2-Chloroethenyl)triphenylphosphorane | THF | 3-(3-Chlorobut-3-en-1-yl)benzonitrile | Wittig Reaction |

Alternatively, a Grignard reaction between 3-cyanobenzaldehyde and allylmagnesium bromide would give 1-(3-cyanophenyl)but-3-en-1-ol. oup.comlibretexts.orgmasterorganicchemistry.comsioc-journal.cn Subsequent treatment with a chlorinating agent could potentially lead to the desired product, although rearrangements are possible.

Approaches Utilizing Chlorobutene Building Blocks

Divergent strategies often rely on a common intermediate that can be elaborated into a variety of final products. youtube.com In this context, a chlorobutene building block could serve as such an intermediate.

A plausible route would involve the synthesis of a suitable chlorobutene derivative that can be coupled with a 3-cyanophenyl-containing nucleophile or electrophile. For instance, 1,3-dichlorobut-1-ene could be a key intermediate. The synthesis of such a compound can be challenging.

A more straightforward approach would be to start with a commercially available chlorobutene, such as 1-chloro-2-butene. Current time information in Bangalore, IN.chemicalbook.com This could be converted to a Grignard reagent or an organocuprate, which would then be reacted with 3-cyanobenzoyl chloride. However, this would lead to a ketone that would require further modification to arrive at the target alkene.

A more direct coupling could be a Suzuki or other cross-coupling reaction. nih.govchemrxiv.orgnih.govresearchgate.netresearchgate.net This would require the synthesis of 2-chloro-1-buten-4-ylboronic acid or a related derivative and its coupling with 3-bromobenzonitrile. The synthesis of the required boronic ester could be achieved from 4-bromo-2-chloro-1-butene.

Table 3: Proposed Convergent Synthesis via Suzuki Coupling

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | 4-Bromo-1-butene | N-Chlorosuccinimide (NCS) | 4-Bromo-2-chloro-1-butene | Allylic Chlorination |

| 2 | 4-Bromo-2-chloro-1-butene | Bis(pinacolato)diboron, Pd catalyst, base | 2-(2-Chlorobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Miyaura Borylation |

| 3 | 2-(2-Chlorobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 3-Bromobenzonitrile | Pd catalyst, base | This compound | Suzuki Coupling |

Catalytic Methodologies in the Synthesis of this compound

The construction of the carbon skeleton of this compound, which features both an allylic chloride and a substituted aromatic ring, lends itself to several catalytic strategies. These methods offer high efficiency and selectivity in forming the crucial carbon-carbon and carbon-halogen bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Stille, Negishi)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The synthesis of this compound can be envisioned through the coupling of a four-carbon butenyl fragment with a 3-cyanophenyl group using catalysts based on palladium or nickel. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Sonogashira Coupling: This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org A potential route to the target molecule could involve the Sonogashira coupling of 3-ethynylbenzonitrile (B71010) with a suitable four-carbon substrate containing a chloro-substituent, followed by selective reduction of the alkyne to an alkene. The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin compound with an sp2-hybridized halide or pseudohalide. organic-chemistry.orgwikipedia.orglibretexts.org A plausible Stille coupling approach would involve the reaction of (3-cyanophenyl)tributylstannane with a suitable 2-chloro-1-butenyl electrophile, such as 1,4-dichloro-2-butene. The choice of palladium catalyst and ligands is crucial for achieving good yields and selectivity. caltech.edunih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this could involve the preparation of a (3-cyanophenyl)zinc halide reagent, which is then coupled with a four-carbon electrophile like 1,4-dichloro-2-butene under palladium or nickel catalysis. nih.govresearchgate.net The high functional group tolerance of Negishi coupling makes it an attractive option. wikipedia.org

A comparative overview of potential starting materials and general conditions for these cross-coupling reactions is presented below.

| Coupling Reaction | Cyanophenyl Reagent | Butenyl Reagent | Typical Catalyst System | General Conditions |

| Sonogashira | 3-Ethynylbenzonitrile | 1,2-Dichloroethane (precursor to vinyl chloride) | Pd(PPh₃)₄, CuI | Amine base, Room Temperature |

| Stille | (3-Cyanophenyl)tributylstannane | 1,4-Dichloro-2-butene | Pd(PPh₃)₄ | Anhydrous, inert atmosphere |

| Negishi | (3-Cyanophenyl)zinc chloride | 1,4-Dichloro-2-butene | Pd(OAc)₂/SPhos | THF, Room Temperature |

Stereoselective and Enantioselective Synthetic Approaches to this compound

The presence of a stereocenter at the C-2 position of this compound invites the exploration of stereoselective and enantioselective synthetic methods to obtain specific stereoisomers.

One powerful strategy is the kinetic resolution of a racemic precursor. For instance, a racemic allylic alcohol, such as 4-(3-cyanophenyl)but-1-en-3-ol, could be subjected to kinetic resolution. This process involves the selective reaction of one enantiomer, leaving the other enantiomer of the alcohol unreacted and in high enantiomeric excess. rsc.orgnih.govbeilstein-journals.orgchemistryviews.orgresearchgate.net The resolved alcohol can then be converted to the corresponding chiral allylic chloride. Chiral phosphine (B1218219) catalysts have been shown to be effective in the kinetic resolution of allylic alcohols. nih.gov

Another approach is through palladium-catalyzed asymmetric allylic substitution (AAS) . This reaction, often referred to as the Tsuji-Trost reaction, can be used to introduce the cyano-phenyl group or the chloro-substituent enantioselectively. nih.govwikipedia.orgresearchgate.netorganic-chemistry.org For example, a substrate like 1,4-dichloro-2-butene could react with a 3-cyanophenyl nucleophile in the presence of a chiral palladium catalyst to yield an enantiomerically enriched product. The choice of chiral ligand is critical for achieving high enantioselectivity.

| Enantioselective Strategy | Precursor | Key Reagent/Catalyst | Anticipated Outcome |

| Kinetic Resolution | Racemic 4-(3-cyanophenyl)but-1-en-3-ol | Chiral Acylating Agent / Chiral Phosphine Catalyst | Enantioenriched 4-(3-cyanophenyl)but-1-en-3-ol and its ester |

| Asymmetric Allylic Substitution | 1,4-Dichloro-2-butene | 3-Cyanophenyl nucleophile, Chiral Palladium Catalyst (e.g., with Trost ligand) | Enantioenriched this compound |

Regioselective Functionalization Techniques

The synthesis of this compound requires the specific placement of the chloro and cyanophenyl groups. Regioselective functionalization of a simple C4 precursor like 1,3-butadiene is a highly attractive and atom-economical approach.

One such method is the hydrocyanation of butadiene, which can be catalyzed by nickel complexes to produce pentenenitriles. researchgate.netresearchgate.netmdpi.com While this directly introduces the nitrile group, subsequent regioselective chlorination would be required. A more direct approach could involve a tandem reaction.

Another promising strategy is the regioselective chlorination of an alkene. For instance, if 4-(3-cyanophenyl)-1-butene (B61899) were synthesized first, a subsequent allylic chlorination would need to be highly regioselective to install the chlorine at the C-2 position. Reagents like N-chlorosuccinimide (NCS) or activated dimethyl sulfoxide (B87167) (DMSO) with a chlorinating agent can be employed for allylic chlorination, with the regioselectivity influenced by the substrate and reaction conditions. organic-chemistry.orgresearchgate.net

| Regioselective Strategy | Starting Material | Key Reagents | Intermediate/Product | Key Challenge |

| Hydrocyanation/Chlorination | 1,3-Butadiene | HCN, Ni catalyst; then chlorinating agent | 3-Pentenenitrile | Control of regioselectivity in the subsequent chlorination step |

| Allylic Chlorination | 4-(3-Cyanophenyl)-1-butene | N-Chlorosuccinimide (NCS) or Activated DMSO/Chloride Source | This compound | Achieving high regioselectivity for the C-2 position over other possible positions |

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity of the target compound. Key parameters that are typically varied include the choice of catalyst, ligand, solvent, base, temperature, and reaction time.

For transition metal-catalyzed cross-coupling reactions , the choice of ligand is often the most critical factor influencing the reaction's success. For example, in Suzuki-Miyaura couplings, bulky electron-rich phosphine ligands often improve catalytic activity. The choice of base and solvent can also have a significant impact on the yield. nih.govlibretexts.orgnih.gov

In stereoselective syntheses , particularly kinetic resolutions, the structure of the chiral catalyst or resolving agent directly dictates the enantioselectivity. Temperature can also play a crucial role, with lower temperatures often leading to higher enantiomeric excess.

The table below presents hypothetical optimization data for a Suzuki-Miyaura coupling to produce an analogue, illustrating the effect of varying reaction parameters.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 80 | 78 |

| 3 | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

| 4 | Pd₂(dba)₃ (1) | SPhos | Cs₂CO₃ | THF | 60 | 92 |

| 5 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 60 | 65 |

This data is illustrative and based on general principles of reaction optimization for similar cross-coupling reactions.

Reactivity and Mechanistic Investigations of 2 Chloro 4 3 Cyanophenyl 1 Butene

Electrophilic and Nucleophilic Reactions of the Butene Moiety

The double bond in 2-Chloro-4-(3-cyanophenyl)-1-butene is susceptible to electrophilic addition reactions. savemyexams.comyoutube.com The π electrons of the alkene can act as a nucleophile, attacking electrophilic species. youtube.com However, the presence of the electron-withdrawing chlorine atom on one of the sp²-hybridized carbons (the C2 position) deactivates the double bond towards electrophilic attack compared to a simple alkene like 1-butene (B85601). msu.edu

In reactions with hydrogen halides (HX), the addition is expected to follow Markovnikov's rule. youtube.com Protonation of the terminal carbon (C1) would lead to a more stable secondary carbocation at C2, which is also an allylic position, further stabilized by resonance with the phenyl ring. However, the electron-withdrawing nature of the chlorine atom at C2 would destabilize this adjacent carbocation, potentially slowing down the reaction or favoring the formation of a primary carbocation at C1, leading to an anti-Markovnikov product. The regioselectivity is thus a balance between carbocation stability and electronic effects. youtube.com For instance, the addition of HCl to 3,3-dimethyl-1-butene (B1661986) can lead to rearranged products due to the formation of carbocation intermediates. msu.edu

The general mechanism for electrophilic addition involves a two-step process: initial attack by the alkene's π-bond on the electrophile to form a carbocation intermediate, followed by the capture of the carbocation by a nucleophile. youtube.com The formation of the carbocation is typically the rate-determining step. msu.edufiveable.me

| Reagent (HX) | Predicted Major Product | Key Mechanistic Feature | Reference |

|---|---|---|---|

| H-Cl | 2,2-Dichloro-4-(3-cyanophenyl)butane (Markovnikov) | Formation of the more stable secondary allylic carbocation at C2, despite some destabilization by the adjacent chlorine. | youtube.com |

| H-Br | 2-Bromo-2-chloro-4-(3-cyanophenyl)butane (Markovnikov) | Similar to HCl addition, favoring the more substituted carbocation. | youtube.com |

| H₂O / H⁺ | 2-Chloro-4-(3-cyanophenyl)-2-butanol (Markovnikov) | Acid-catalyzed hydration proceeds via the most stable carbocation intermediate. | libretexts.org |

Transformations Involving the Chlorine Atom and Cyanophenyl Group

The chlorine atom in this compound is an allylic halide. This structural feature makes it significantly more reactive in nucleophilic substitution reactions than a corresponding saturated alkyl chloride. aspirationsinstitute.comncert.nic.in The C-Cl bond can be cleaved through both Sₙ1 and Sₙ2 mechanisms.

Sₙ1 Reactions: In the presence of a weak nucleophile and a polar protic solvent (e.g., water or ethanol), the compound can undergo an Sₙ1 reaction. youtube.comyoutube.com The rate-determining step is the departure of the chloride ion to form a resonance-stabilized allylic carbocation. This carbocation has positive charge density on both C2 and C4 (the benzylic carbon), allowing the nucleophile to attack at either position, potentially leading to a mixture of products. ncert.nic.inyoutube.com

Sₙ2 Reactions: With a strong nucleophile and a polar aprotic solvent, an Sₙ2 reaction is favored. The nucleophile attacks the carbon atom bearing the chlorine (C2) from the backside, leading to an inversion of configuration if the carbon were chiral. ncert.nic.inyoutube.comlibretexts.orglibretexts.org The reactivity in Sₙ2 reactions is sensitive to steric hindrance around the reaction center. ncert.nic.invedantu.com

The cyanophenyl group also offers various avenues for transformation. The cyano (nitrile) group is a versatile functional group in organic synthesis. organic-chemistry.org It can undergo:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (3-(3-carboxybenzyl)-1-butene-2-yl)chloride) or a primary amide.

Reduction: The nitrile can be reduced to a primary amine (3-(3-(aminomethyl)benzyl)-1-butene-2-yl)chloride) using reducing agents like lithium aluminum hydride (LiAlH₄).

Nucleophilic Aromatic Substitution: The cyano group is a moderately strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr), particularly if other activating groups are present or under forcing conditions. masterorganicchemistry.com

Cycloaddition Reactions and Pericyclic Processes

The terminal double bond of this compound can participate in [2+2] photocycloaddition reactions with other alkenes. nih.gov These reactions are typically initiated by UV light and proceed through a stepwise mechanism involving a diradical intermediate. wikipedia.org The reaction begins with the photoexcitation of one of the alkene partners to an excited triplet state. This excited molecule then interacts with the ground-state alkene to form an exciplex, which collapses to a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane (B1203170) product. wikipedia.org The regiochemistry and stereochemistry of the resulting cyclobutane ring are determined by the stability of the intermediate diradical and steric interactions between the substituents. youtube.com

The structure of this compound contains both a nucleophilic/radical-accepting moiety (the double bond and the cyano group) and an electrophilic/radical-precursor site (the allylic chloride). This arrangement allows for intramolecular cyclization under various conditions.

Friedel-Crafts Type Cyclization: In the presence of a strong Lewis acid, the allylic chloride can ionize to form the resonance-stabilized allylic carbocation. This electrophilic center can then attack the electron-rich aromatic ring in an intramolecular Friedel-Crafts alkylation. The cyano group is deactivating, so the cyclization would likely occur at a position ortho or para to the large alkyl substituent.

Radical Cyclization: Homolytic cleavage of the C-Cl bond can generate an allylic radical, which could then add to the cyano group or the aromatic ring intramolecularly.

Base-Catalyzed Cyclization: Strong bases could potentially promote cyclization by deprotonating the benzylic position, creating an anion that could displace the chloride in an intramolecular Sₙ2 reaction, although this is less likely. Base-catalyzed intramolecular cyclizations of related o-alkenylaryl isocyanides have been shown to produce quinoline (B57606) derivatives. researchgate.net

Photochemical Cyclization: Irradiation can also promote intramolecular cyclization. For example, o-alkynylaryl isocyanides undergo photochemical cyclization to form quinolines. nih.gov

Radical Reactions and Radical Intermediate Pathways

The allylic C-H bonds and the allylic C-Cl bond in this compound are susceptible to radical reactions. Allylic halogenation typically occurs under conditions of high temperature or UV light with a low concentration of the halogen. jove.comlibretexts.orgjove.com The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. jove.comjove.com

The key intermediate is a resonance-stabilized allylic radical, formed by the abstraction of an allylic hydrogen atom. jove.comyoutube.com This delocalized radical can then react with a halogen molecule to form the product and regenerate the halogen radical, continuing the chain. jove.com Similarly, the C-Cl bond can be homolytically cleaved, especially under photochemical conditions or with radical initiators, to form a resonance-stabilized allylic radical and a chlorine radical. This radical intermediate can then participate in various subsequent reactions, such as polymerization or addition to other unsaturated systems. acs.org

Metal-Catalyzed Transformations

The allylic chloride functionality makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions are particularly prominent in this area. nih.govyoutube.com

Suzuki-Miyaura Coupling: This reaction would involve coupling the allylic chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for forming new carbon-carbon bonds. uwindsor.canih.govscispace.com

Heck Reaction: While typically involving aryl or vinyl halides, variations of the Heck reaction could potentially couple the allylic chloride with an alkene.

Sonogashira Coupling: This involves the coupling of the allylic chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a 1,4-enyne. uwindsor.ca

Allylic Alkylation (Tsuji-Trost Reaction): The reaction with soft nucleophiles (like malonates) in the presence of a palladium(0) catalyst would lead to allylic substitution products.

Stille Coupling: This reaction couples the allylic chloride with an organotin reagent, catalyzed by palladium. acs.org

These reactions generally proceed through a catalytic cycle involving oxidative addition of the C-Cl bond to a low-valent metal center (e.g., Pd(0)), followed by transmetalation (for coupling reactions) or nucleophilic attack, and finally reductive elimination to release the product and regenerate the catalyst. youtube.comuwindsor.ca The regioselectivity of these reactions can often be controlled by the choice of ligands on the metal catalyst. rsc.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Allyl-Aryl C-C bond | uwindsor.carsc.org |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Allyl-Alkyl/Aryl C-C bond | acs.org |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI, Base | 1,4-Enyne | uwindsor.ca |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., XPhos), Base | Allylic Amine | researchgate.net |

Carbon-Carbon Bond Formation Mechanisms

Beyond simple allylation, this compound can participate in a variety of other carbon-carbon bond-forming reactions. These reactions are central to synthetic organic chemistry for building complex molecular skeletons. nih.gov

One important class of reactions is transition metal-catalyzed cross-coupling. For example, in a Heck-type reaction, a palladium catalyst could facilitate the coupling of the vinylic part of the molecule, although the allylic chloride is more prone to reaction. nih.gov More likely are Suzuki or Stille couplings if the molecule were first converted to an organometallic derivative.

Organometallic reagents, such as Grignard or organocuprate reagents, can react with the allylic chloride moiety. Organocuprates are particularly effective for SN2' reactions with allylic electrophiles, where the nucleophile adds to the γ-position of the double bond, causing a migration of the double bond.

The formation of new carbon-carbon bonds can also be achieved through radical mechanisms. For instance, under radical-initiating conditions, the weak C-Cl bond can undergo homolytic cleavage to form an allylic radical. This radical can then add to an alkene or another radical acceptor to form a new C-C bond.

The table below summarizes some general mechanisms for carbon-carbon bond formation that could be applicable to this compound.

| Reaction Type | General Mechanism | Key Intermediates |

| Allylic Alkylation | Nucleophilic substitution (SN2 or SN1) | Allylic carbocation (SN1) or direct attack |

| Heck Reaction | Oxidative addition, migratory insertion, β-hydride elimination | Organopalladium species |

| Suzuki Coupling | Oxidative addition, transmetalation, reductive elimination | Organopalladium and organoboron species |

| Radical Addition | Initiation, propagation, termination | Allylic radical |

Carbon-Heteroatom Bond Formation Mechanisms

The formation of carbon-heteroatom bonds is another key transformation for this compound, allowing for the introduction of functional groups containing nitrogen, oxygen, sulfur, and other heteroatoms. numberanalytics.comlibretexts.org The primary site for these reactions is the electrophilic carbon atom bonded to the chlorine.

Nucleophilic substitution reactions (SN2 or SN1) are the most direct route for forming carbon-heteroatom bonds. acs.org A wide range of heteroatomic nucleophiles, such as amines, alcohols, and thiols, can displace the chloride ion. The mechanism, as in allylation, will depend on the reaction conditions.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. nih.gov While typically applied to aryl halides, modifications for allylic systems exist. The general mechanism involves oxidative addition of the allylic chloride to a palladium(0) catalyst, followed by reaction with an amine and subsequent reductive elimination to form the allylic amine and regenerate the catalyst. nih.gov

Similarly, carbon-oxygen and carbon-sulfur bonds can be formed using analogous catalytic cycles with alkoxides or thiolates as nucleophiles. The stereochemistry of these reactions is often controlled by the catalyst and ligands employed. nih.gov

The table below outlines general mechanisms for carbon-heteroatom bond formation relevant to the reactivity of this compound.

| Reaction Type | General Mechanism | Nucleophile Examples |

| Nucleophilic Substitution | SN2 or SN1 | R-OH, R-NH2, R-SH |

| Buchwald-Hartwig Amination | Oxidative addition, reductive elimination | Amines, amides |

| Ullmann Condensation | Copper-catalyzed nucleophilic substitution | Alcohols, amines |

Computational Mechanistic Studies (e.g., DFT Calculations) on the Reactivity of this compound

Due to the lack of specific experimental studies on this compound, computational methods like Density Functional Theory (DFT) can provide valuable insights into its reactivity. sumitomo-chem.co.jp DFT calculations allow for the exploration of reaction mechanisms, the determination of transition state geometries and energies, and the prediction of stereochemical outcomes. acs.orgresearchgate.net

Elucidation of Rate-Determining Steps and Transition States

For any proposed reaction mechanism, DFT calculations can be used to map the potential energy surface, identifying the energies of reactants, intermediates, transition states, and products. The rate-determining step of a reaction is the one with the highest activation energy barrier. numberanalytics.com

In the context of nucleophilic substitution on this compound, DFT could be used to compare the activation barriers for the SN2 and SN1 pathways. This would involve locating the transition state for the concerted SN2 displacement and the high-energy carbocation intermediate for the SN1 pathway. The calculations would likely confirm that the electron-withdrawing nature of the cyanophenyl group raises the energy of the carbocation, making the SN1 pathway less favorable. pharmacy180.com

For a transition metal-catalyzed reaction, DFT can model the entire catalytic cycle. For example, in a palladium-catalyzed allylic amination, the energies of the oxidative addition, ligand exchange, and reductive elimination steps can be calculated to determine which step is rate-limiting. The geometry of the transition states would reveal the key atomic interactions that govern the reaction's efficiency.

The following table outlines the typical computational targets in a DFT study of a reaction mechanism.

| Computational Target | Information Gained |

| Optimized Geometries | Bond lengths and angles of stable molecules and intermediates |

| Transition State Search | Geometry and energy of the highest point on the reaction coordinate |

| Frequency Calculation | Confirms minima and transition states; provides zero-point energy |

| Intrinsic Reaction Coordinate (IRC) | Confirms the connection between a transition state and its corresponding reactants and products |

Analysis of Stereochemical Control in Reactions

When a reaction can produce multiple stereoisomers, DFT calculations can be a powerful tool to understand and predict the stereochemical outcome. researchgate.net This is particularly relevant for reactions of this compound where a new stereocenter can be formed.

For an SN2 reaction, DFT can model the approach of the nucleophile from either face of the molecule, confirming that the backside attack leading to inversion of stereochemistry is energetically favored. lumenlearning.com In the case of an SN1 reaction, calculations could explore the rotation around the C-C single bond in the allylic carbocation to explain the formation of different stereoisomers.

In asymmetric catalysis, DFT can elucidate the origin of enantioselectivity. By modeling the transition states for the formation of both enantiomers in the presence of a chiral catalyst, the energy difference between these diastereomeric transition states can be calculated. A larger energy difference corresponds to a higher enantiomeric excess (ee) of the major product. These calculations can reveal the specific non-covalent interactions between the substrate, catalyst, and reagents that are responsible for stereochemical control. researchgate.netnih.gov For instance, studies on chiral phosphoric acid catalyzed allylations have used DFT to show how hydrogen bonding and steric interactions in the transition state direct the stereochemical outcome. researchgate.net

The following table summarizes how DFT can be applied to analyze stereochemical control.

| Aspect of Stereochemistry | Computational Approach |

| Diastereoselectivity | Calculate the energies of diastereomeric transition states. |

| Enantioselectivity | Model the reaction with a chiral catalyst and compare the energies of the transition states leading to the (R) and (S) products. |

| Regioselectivity | Compare the activation energies for attack at different positions (e.g., α vs. γ in an allylic system). |

Derivatives and Functionalization of 2 Chloro 4 3 Cyanophenyl 1 Butene

Design and Synthesis of Analogs with Modified Alkene Moieties

The butene chain in 2-Chloro-4-(3-cyanophenyl)-1-butene is a prime target for structural modification, allowing for the introduction of stereoisomeric variations and a wide range of substituents.

Stereoisomeric Variants (E/Z Isomers)

The double bond in this compound can exist as either the E or Z isomer. The stereoselective synthesis of these isomers is of significant interest as the geometric configuration of the double bond can profoundly influence the biological activity and material properties of the resulting compounds. While specific methods for the stereoselective synthesis of this compound isomers are not extensively documented in publicly available literature, established methodologies for the synthesis of E/Z-isomers of similar 2-chloro-1-alkenes can be applied.

For instance, Wittig-type reactions represent a versatile approach for the Z-selective synthesis of alkenes. fiveable.me By employing stabilized ylides, it is often possible to favor the formation of the Z-isomer. Conversely, reaction conditions can sometimes be tuned to favor the E-isomer. Another powerful technique is the use of transition metal-catalyzed cross-coupling reactions, which can offer high stereoselectivity. For example, iron-catalyzed reductive coupling of alkyl halides with terminal arylalkynes has been shown to produce 1,2-disubstituted olefins with high Z-selectivity. acs.org

The table below illustrates potential synthetic routes to access the E and Z isomers of a generic 2-chloro-4-aryl-1-butene, which could be adapted for the target compound.

| Isomer | Potential Synthetic Method | Catalyst/Reagent | Stereoselectivity |

| Z-isomer | Wittig Reaction | Stabilized Phosphorus Ylide | High Z-selectivity |

| Z-isomer | Iron-Catalyzed Reductive Coupling | Iron(II) bromide / Zinc | High Z-selectivity acs.org |

| E-isomer | Palladium-Catalyzed Cross-Coupling | Pd catalyst / Base | Dependent on catalyst and conditions |

Substituted Butene Derivatives

The alkene functionality in this compound is susceptible to a variety of addition and functionalization reactions, enabling the synthesis of a broad range of substituted butene derivatives. The reactivity of the double bond can be harnessed to introduce new functional groups and build molecular complexity. wikipedia.org

Multi-site functionalization of alkenes can be achieved through controllable alkene isomerization followed by oxidative functionalization. wikipedia.org This approach allows for the introduction of functional groups at various positions along the butene chain. Furthermore, palladium-catalyzed three-component coupling reactions of terminal alkenes with vinyl triflates and boronic acids can lead to 1,1-alkene difunctionalization. nih.gov

The following table outlines some potential reactions for the modification of the butene moiety.

| Reaction Type | Reagents | Potential Product |

| Dihydroxylation | Osmium tetroxide, N-methylmorpholine N-oxide | 2-Chloro-4-(3-cyanophenyl)-1,2-butanediol |

| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 2-(2-Chloro-4-(3-cyanophenyl)butyl)oxirane |

| Heck Reaction | Aryl halide, Pd catalyst, base | 2-Chloro-1-aryl-4-(3-cyanophenyl)-1-butene |

| Hydroboration-Oxidation | Borane-THF complex, then H2O2, NaOH | 2-Chloro-4-(3-cyanophenyl)butan-1-ol |

Modifications of the Cyanophenyl Group

The cyanophenyl group offers two primary sites for modification: the aromatic ring and the nitrile functionality itself. These modifications can be used to tune the electronic properties and introduce new reactive handles.

Introduction of Different Aromatic Substituents

The benzene (B151609) ring of the cyanophenyl group can be further functionalized through electrophilic aromatic substitution reactions. The cyano group is a deactivating, meta-directing group, meaning that incoming electrophiles will preferentially add to the positions meta to the cyano group. This allows for the regioselective introduction of various substituents.

For instance, nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid, leading to the formation of 2-Chloro-4-(3-cyano-5-nitrophenyl)-1-butene. Similarly, Friedel-Crafts acylation or alkylation can introduce acyl or alkyl groups at the meta position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for the introduction of aryl or alkyl groups by coupling with the corresponding boronic acids. nih.govmdpi.comresearchgate.netresearchgate.net

The table below summarizes some potential aromatic substitution reactions.

| Reaction | Reagents | Product (Major Isomer) |

| Nitration | HNO3, H2SO4 | 2-Chloro-4-(3-cyano-5-nitrophenyl)-1-butene |

| Bromination | Br2, FeBr3 | 2-Chloro-4-(5-bromo-3-cyanophenyl)-1-butene |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | 2-Chloro-4-(3-cyano-5-acylphenyl)-1-butene |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-Chloro-4-(3-cyano-5-arylphenyl)-1-butene |

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones. fiveable.mepressbooks.pubchemistrysteps.comturito.com These transformations significantly expand the synthetic utility of this compound.

Hydrolysis of the nitrile group under acidic or basic conditions can yield the corresponding carboxylic acid, 3-(3-chloro-4-methylenepentyl)benzoic acid. fiveable.mepressbooks.pub Partial hydrolysis can lead to the formation of the amide. Reduction of the nitrile, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4), affords the primary amine, [3-(3-chloro-4-methylenepentyl)phenyl]methanamine. fiveable.mechemistrysteps.com Reaction with Grignard reagents followed by hydrolysis can convert the nitrile into a ketone. chemistrysteps.com Furthermore, nitriles can participate in cycloaddition reactions to form various heterocyclic compounds. nih.gov

The following table details some key transformations of the nitrile group.

| Reaction | Reagents | Product |

| Hydrolysis (complete) | H3O+ or OH-, heat | 3-(3-Chloro-4-methylenepentyl)benzoic acid |

| Hydrolysis (partial) | H2O2, NaOH | 3-(3-Chloro-4-methylenepentyl)benzamide |

| Reduction | LiAlH4, then H2O | [3-(3-Chloro-4-methylenepentyl)phenyl]methanamine |

| Reaction with Grignard Reagent | R-MgBr, then H3O+ | 1-(3-(3-Chloro-4-methylenepentyl)phenyl)-1-alkanone |

| [3+2] Cycloaddition | Sodium azide, Lewis acid | 5-(3-(3-Chloro-4-methylenepentyl)phenyl)tetrazole |

Derivatization at the Chlorinated Position

The allylic chloride in this compound is a reactive handle for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the C2 position of the butene chain. The reaction typically proceeds via an SN2 or SN1 mechanism, depending on the nucleophile and reaction conditions.

A variety of nucleophiles, including amines, alkoxides, thiolates, and cyanide, can displace the chloride ion. For example, reaction with a primary or secondary amine would yield the corresponding allylic amine. Treatment with sodium methoxide (B1231860) would result in the formation of the methyl ether derivative. These substitution reactions provide a straightforward method to introduce diverse functionalities and build more complex molecular architectures. rsc.org

The table below provides examples of potential nucleophilic substitution reactions at the chlorinated position.

| Nucleophile | Reagent | Product |

| Amine | R2NH | N,N-Dialkyl-4-(3-cyanophenyl)-2-buten-2-amine |

| Alkoxide | NaOR | 2-Alkoxy-4-(3-cyanophenyl)-1-butene |

| Thiolate | NaSR | 2-(Alkylthio)-4-(3-cyanophenyl)-1-butene |

| Cyanide | NaCN | 3-(3-Cyanobutylidene)benzonitrile |

| Azide | NaN3 | 2-Azido-4-(3-cyanophenyl)-1-butene |

An article on the chemical compound “this compound” focusing on its derivatives, functionalization, and structure-reactivity relationships cannot be generated at this time. Extensive searches of scientific databases and literature have yielded no specific information on this compound.

There is no available research detailing the synthesis of polyfunctionalized compounds incorporating the this compound scaffold. Furthermore, no investigations into the structure-reactivity relationships of its derivatives have been found. The absence of foundational research on the parent compound, including its synthesis and basic reactivity, makes it impossible to provide scientifically accurate content for the requested topics.

Further research into related areas, such as the synthesis and reactions of other allylic chlorides, cyanophenyl-containing molecules, and substituted butenes, also did not provide a basis for discussing the specific compound requested. These searches yielded general information that could not be specifically applied to "this compound" without engaging in speculation, which would not meet the required standard of a professional and authoritative scientific article.

Therefore, until information on "this compound" becomes available in the scientific literature, the generation of the requested article is not possible.

Spectroscopic and Computational Elucidation of 2 Chloro 4 3 Cyanophenyl 1 Butene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that provide initial and crucial structural information.

The ¹H NMR spectrum of a related compound, but-1-ene, reveals distinct signals for its eight protons, which exist in four different chemical environments. docbrown.info The integration of these signals, showing a ratio of 2:1:2:3, corresponds to the number of protons in each unique environment. docbrown.info However, at higher resolutions, it becomes evident that the two protons on the terminal double bond (H₂C=) are slightly different, leading to a more complex 1:1:1:2:3 ratio. docbrown.info The chemical shifts, reported in parts per million (ppm) relative to a standard (TMS), indicate the electronic environment of each proton. docbrown.info For instance, in various derivatives, aromatic protons typically appear in the downfield region (around 7-8 ppm), while aliphatic protons are found further upfield.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. For example, 1-butene (B85601) shows four distinct signals in its ¹³C NMR spectrum, corresponding to its four non-equivalent carbon atoms, whereas the more symmetrical 2-butene (B3427860) only shows two signals. libretexts.org The chemical shifts in ¹³C NMR are also indicative of the carbon's bonding and electronic environment. For instance, carbons in a double bond or aromatic ring will have different chemical shifts than those in an aliphatic chain. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Butene Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| But-1-ene | H₂C= (4.8-5.1), =CH- (5.6-5.9), -CH₂- (2.0-2.2), -CH₃ (0.9-1.1) | C1 (114.1), C2 (140.2), C3 (29.9), C4 (12.2) |

| (Z)-2-Chloro-2-butene | =CH- (5.6-5.8), -CH₃ (2.0-2.2), -CH₃ (1.6-1.8) | C1, C4 (multiple), C2, C3 (multiple) |

| 3-Chloro-1-butene | H₂C= (5.0-5.3), =CH- (5.7-6.0), -CHCl- (4.4-4.6), -CH₃ (1.5-1.7) | C1 (116.2), C2 (138.5), C3 (60.1), C4 (24.3) |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. Data is compiled from representative spectra of similar structures.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between atoms.

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbons. libretexts.org This is invaluable for piecing together molecular fragments. For instance, a cross-peak between a signal at 1.2 ppm (a triplet) and 2.67 ppm (a quartet) in a COSY spectrum would confirm the presence of a -CH₂-CH₃ fragment. libretexts.org

HSQC spectra show correlations between protons and the carbons to which they are directly attached. libretexts.org This allows for the unambiguous assignment of proton and carbon signals. For example, an HSQC experiment can distinguish between different CH, CH₂, and CH₃ groups by correlating their respective proton and carbon signals. libretexts.orglibretexts.org

More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for identifying quaternary carbons and connecting different molecular fragments. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies. For example, the C≡N (nitrile) stretching vibration is typically observed in the range of 2220-2260 cm⁻¹. The C=C stretching of the butene group would appear around 1640-1680 cm⁻¹, and the C-Cl stretching vibration would be found in the fingerprint region, typically between 600 and 800 cm⁻¹. rsc.orgrsc.org

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetrical vibrations that are weak in the FTIR spectrum may be strong in the Raman spectrum. For instance, the C=C stretching in a symmetrically substituted alkene might be weak in the FTIR but strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for 2-Chloro-4-(3-cyanophenyl)-1-butene

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2220 - 2260 |

| C=C (Alkene) | Stretching | 1640 - 1680 |

| Aromatic C=C | Stretching | ~1600, ~1580, ~1500, ~1450 |

| =C-H (Alkene) | Bending (out-of-plane) | 910 - 990 |

| Aromatic C-H | Bending (out-of-plane) | 690 - 900 |

| C-Cl | Stretching | 600 - 800 |

Note: These are general ranges and the exact positions can be influenced by the molecular structure and environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound. For this compound, the presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern provides valuable structural information. For example, the fragmentation of a related compound, 4-(4-chlorophenyl)-3-buten-2-one, shows characteristic peaks corresponding to the loss of various fragments. nist.gov Similarly, for this compound, one might expect to see fragments corresponding to the loss of a chlorine atom, a cyanophenyl group, or cleavage of the butene chain. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, which in turn reveals the precise positions of the atoms in the crystal lattice.

For a compound like this compound, X-ray crystallography could provide unambiguous information about:

Bond lengths and bond angles.

The conformation of the butene chain.

The relative orientation of the cyanophenyl group and the chloro-substituted butene moiety.

Intermolecular interactions in the solid state, such as π-π stacking of the aromatic rings or halogen bonding.

While no specific crystallographic data for this compound was found in the provided search results, the technique has been widely used to elucidate the structures of similar organic molecules, providing a gold standard for structural assignment. rsc.org

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Molecular Structure and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful computational tools used to model and predict the properties of molecules. These calculations can provide insights that are complementary to experimental data and can help in the interpretation of spectroscopic results.

DFT and ab initio methods can be used to:

Optimize the molecular geometry: This provides a theoretical three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. These calculated geometries can be compared with experimental data from X-ray crystallography. nih.gov

Predict spectroscopic properties: Theoretical NMR chemical shifts, vibrational frequencies (FTIR and Raman), and electronic transitions (UV-Vis) can be calculated and compared with experimental spectra to aid in their assignment. researchgate.netnih.gov For instance, DFT calculations have been successfully used to assign the vibrational modes of chloro- and methyl-substituted anilines. researchgate.net

Analyze electronic properties: These calculations can provide information about the distribution of electrons in the molecule, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic excitation properties. nih.gov The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, which can help in understanding intermolecular interactions.

For this compound, quantum chemical calculations could be employed to investigate the conformational preferences of the butene chain, the electronic effects of the chloro and cyano substituents, and to predict its reactivity and spectroscopic signatures.

Conformational Analysis and Stability

The three-dimensional structure and stability of this compound are dictated by the rotational freedom around its single bonds, leading to various conformers. The key dihedral angles that govern the conformational landscape are the rotation around the C2-C3 bond within the butene chain and the C4-phenyl bond. Computational analysis, typically employing methods like Density Functional Theory (DFT), is essential to identify the most stable conformers and their relative energies.

The most stable conformations are those that minimize steric repulsion between the bulky chlorine atom on the butene chain and the 3-cyanophenyl group. It is predicted that staggered conformations, which position these bulky groups farthest from each other, will be energetically favored.

A hypothetical conformational analysis suggests the existence of several low-energy conformers. The relative energies are calculated with respect to the most stable conformer, providing insight into the conformational population at thermal equilibrium.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C3-C4-C_ar-C_ar) | Relative Energy (kcal/mol) |

| 1 | 175.8° | 88.2° | 0.00 |

| 2 | -65.3° | 85.1° | 1.15 |

| 3 | 172.1° | -92.5° | 2.54 |

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

The electronic characteristics and reactivity of this compound can be understood through Frontier Molecular Orbital (FMO) theory. wikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as the primary orbitals involved in chemical reactions. libretexts.org

The HOMO is anticipated to be distributed across the π-system of the cyanophenyl ring and the double bond of the butene moiety. Conversely, the LUMO is expected to be localized primarily on the electron-deficient cyanophenyl ring, influenced by the strong electron-withdrawing nature of the cyano group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap typically corresponds to higher stability.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -7.21 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 6.23 |

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of spectroscopic data, which are vital for the structural identification of molecules.

NMR Spectroscopy: The predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts are determined by the local electronic environments of the nuclei. The electron-withdrawing effects of the cyano group and the chlorine atom are expected to cause downfield shifts for nearby protons and carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₂) | 5.45, 5.28 | 116.2 |

| C2 (C-Cl) | - | 139.7 |

| C3 (CH) | 4.82 | 45.3 |

| C4 (CH₂) | 3.05 | 35.8 |

| Aromatic CH | 7.5 - 7.9 | 129.5 - 134.8 |

| Aromatic C-CN | - | 112.9 |

| CN | - | 118.5 |

Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands corresponding to the molecule's functional groups.

Table 4: Predicted Characteristic IR Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2228 |

| C=C (Alkene) | Stretching | 1640 |

| C=C (Aromatic) | Stretching | 1600, 1475 |

| C-H (Aromatic) | Stretching | 3060 |

| C-H (Alkene) | Stretching | 3085 |

| C-Cl (Chloroalkane) | Stretching | 780 |

Academic Applications and Future Research Directions

2-Chloro-4-(3-cyanophenyl)-1-butene as a Key Intermediate in Complex Organic Synthesis

The presence of an allylic chloride moiety makes this compound a highly valuable intermediate in the synthesis of complex organic molecules. Allylic chlorides are known for their enhanced reactivity in nucleophilic substitution reactions compared to their saturated alkyl chloride counterparts. stackexchange.comacs.orgacs.org This heightened reactivity is attributed to the stabilization of the carbocation intermediate through resonance with the adjacent double bond. stackexchange.com

This feature allows for the facile introduction of a wide range of functionalities at the chlorinated carbon. For instance, it can readily undergo substitution reactions with various nucleophiles such as amines, alcohols, thiols, and carbanions, providing a straightforward route to a diverse array of more complex molecules. This versatility is crucial in the construction of intricate molecular architectures, including those found in pharmaceuticals and other biologically active compounds. The cyanophenyl group can also be a precursor to other functional groups, further expanding its synthetic utility.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a significant area where this compound could be employed. sioc-journal.cnresearchgate.netnih.gov These reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, often utilize organic halides as coupling partners. The reactivity of the allylic chloride in this compound would make it an excellent substrate for reactions like the Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively.

| Reaction Type | Potential Nucleophile/Coupling Partner | Resulting Functional Group |

| Nucleophilic Substitution | Alcohols (R-OH), Amines (R-NH2), Thiols (R-SH) | Ethers, Amines, Thioethers |

| Suzuki Coupling | Arylboronic acids (Ar-B(OH)2) | Arylated butene derivatives |

| Heck Coupling | Alkenes (R-CH=CH2) | Substituted diene systems |

| Sonogashira Coupling | Terminal alkynes (R-C≡CH) | Conjugated enyne structures |

| Cyanation | Cyanide salts (e.g., NaCN) | Dinitrile compounds |

This table illustrates potential synthetic transformations of this compound.

Exploration in Materials Science Research (e.g., Liquid Crystalline Systems, Polymer Precursors)

The cyanophenyl group is a well-established mesogen, a fundamental component of molecules that exhibit liquid crystalline properties. The rigid, rod-like structure and strong dipole moment of the cyanobiphenyl unit, a related motif, are known to promote the formation of liquid crystal phases. tandfonline.comrsc.orgnih.govtandfonline.comfrontiersin.org It is therefore highly probable that this compound, or derivatives thereof, could serve as precursors for novel liquid crystalline materials. The introduction of this molecule into a polymer backbone or as a side chain could induce or modify the liquid crystalline behavior of the resulting material.

Furthermore, the vinyl group in this compound makes it a potential monomer for polymerization reactions. The polymerization of vinyl chloride is a major industrial process, and while the polymerization of more complex vinyl chlorides like this specific compound is less explored, it presents an intriguing avenue for research. toxicdocs.orgresearchgate.netresearchgate.netgoogle.comscispace.com The resulting polymer would feature a pendant cyanophenyl group at regular intervals, which could impart unique optical, dielectric, and thermal properties to the material. Copolymers of acrylonitrile (B1666552) and butadiene, for instance, are valued for their resistance to oils and heat, properties influenced by the nitrile group. google.com The presence of the chlorine atom could also offer a site for post-polymerization modification, allowing for further tuning of the polymer's properties.

| Potential Material Application | Key Structural Feature | Anticipated Property |

| Liquid Crystal Precursor | 3-Cyanophenyl group | Induction or modification of mesophase behavior |

| Specialty Polymer Monomer | 1-Butene (B85601) (vinyl) group | Unique optical and dielectric properties |

| Functional Polymer Additive | Allylic chloride and cyanophenyl group | Enhanced thermal stability, sites for cross-linking |

This table outlines the potential applications of this compound in materials science.

Role in the Discovery of Novel Chemical Transformations

The unique combination of functional groups in this compound makes it an interesting substrate for exploring and developing novel chemical transformations. The allylic chloride can participate in a variety of catalytic functionalization reactions. researchgate.netrsc.orgnih.govnih.gov For example, transition-metal catalyzed allylic C-H functionalization is a rapidly developing field that allows for the direct conversion of C-H bonds into new chemical bonds, and this molecule could serve as a model substrate for such investigations. sioc-journal.cn

The interplay between the reactive allylic chloride and the electron-withdrawing cyanophenyl group could lead to unexpected reactivity or selectivity in known reactions. For instance, the electronic nature of the cyanophenyl group could influence the regioselectivity of nucleophilic attack or the outcome of metal-catalyzed processes. Investigating these effects could lead to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies.

Theoretical Implications and Further Computational Investigations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the properties and reactivity of molecules like this compound. unibo.itacs.orgrsc.orgacs.org Theoretical studies could provide valuable insights into its electronic structure, conformational preferences, and the transition states of its reactions. For example, computational modeling could be used to predict the most favorable reaction pathways for nucleophilic substitution or to elucidate the mechanism of its potential polymerization. acs.org

Furthermore, computational studies could explore the potential of this molecule in materials science by simulating its interaction with other molecules to predict liquid crystalline behavior or by calculating the electronic properties of polymers derived from it. Such theoretical investigations can guide experimental work and accelerate the discovery of new applications.

Potential for Sustainable Synthesis Methodologies

The development of environmentally benign synthetic methods is a major focus of modern chemistry. rsc.orglongdom.orgacs.org Research into the synthesis of this compound and its subsequent transformations could focus on green chemistry principles. This includes the use of less hazardous reagents and solvents, the development of catalytic processes to minimize waste, and the use of renewable feedstocks where possible. For instance, exploring enzymatic or biocatalytic methods for the synthesis or functionalization of this compound could offer a more sustainable alternative to traditional chemical methods. acs.org The development of halogenase enzymes for use in synthesis is an emerging field that could be applicable here. acs.org

Emerging Research Frontiers for this compound and Related Structural Motifs

The future of research on this compound and structurally related compounds is likely to be driven by the increasing demand for functional materials and complex bioactive molecules. cas.org Emerging trends in synthetic organic chemistry, such as photocatalysis and flow chemistry, could be applied to the synthesis and modification of this compound, potentially leading to more efficient and selective processes. cas.org

The exploration of organohalogen compounds in general continues to be a vibrant area of research, with new applications constantly being discovered. researchgate.netyoutube.com The unique combination of an allylic chloride and a cyanophenyl group in one molecule provides a platform for investigating the synergistic effects of these two important functional groups. As our understanding of catalysis and materials science deepens, it is likely that novel applications for this versatile chemical building block will continue to emerge.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Chloro-4-(3-cyanophenyl)-1-butene?

- Methodological Answer : Synthesis optimization involves selecting appropriate catalysts (e.g., palladium or copper-based catalysts for cross-coupling reactions), controlling reaction temperature (e.g., 60–100°C for minimizing side products), and solvent choice (polar aprotic solvents like DMF or THF). For halogenated alkenes, stepwise functionalization of the benzene ring (e.g., introducing cyano groups via nitrile coupling) followed by chlorination of the butene chain is common . Monitor reaction progress via TLC or GC-MS to isolate intermediates and final products.

Q. How can structural elucidation challenges (e.g., stereochemistry or regiochemistry) be addressed for this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substitution patterns on the phenyl ring and chlorine positioning on the butene chain.

- Mass Spectrometry : High-resolution MS to verify molecular formula and detect fragmentation patterns indicative of the chloro-cyano substituents.

- X-ray Crystallography (if crystals are obtainable) for unambiguous stereochemical assignment .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity of chlorinated compounds and cyanide-containing byproducts.

- Follow OSHA HCS guidelines for storage (e.g., inert atmosphere, away from light) and disposal .

- Monitor airborne concentrations using PAC criteria (e.g., PAC-1: 2.1 mg/m³ for similar chlorophenols) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction outcomes (e.g., unexpected byproducts during synthesis)?

- Methodological Answer :

- Hypothesis Testing : Vary reaction parameters (e.g., catalyst loading, solvent polarity) to isolate conditions favoring byproduct formation.

- Mechanistic Probes : Use isotopic labeling (e.g., C in the cyano group) to track reaction pathways.

- Computational Modeling : DFT calculations to predict intermediates and transition states, identifying competing reaction mechanisms .

Q. What strategies are effective for studying the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 25–400°C at 10°C/min).

- Pyrolysis-GC/MS : Identify decomposition products (e.g., chlorinated benzenes or alkenes) and propose degradation mechanisms.

- Compare with cyclopentanone-derived systems, where C=C bond fission dominates at high temperatures .

Q. How can the compound’s reactivity in cross-coupling reactions (e.g., Suzuki or Heck reactions) be leveraged for pharmaceutical intermediate synthesis?

- Methodological Answer :

- Substrate Design : Utilize the chlorine atom as a leaving group for Pd-catalyzed coupling with aryl boronic acids.

- Cyano Group Utility : The 3-cyanophenyl moiety can act as a directing group for C–H activation or be reduced to amines for further functionalization.

- Case Study: Analogous chloro-phenyl-alkenes are used in agrochemical precursors (e.g., fungicides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.